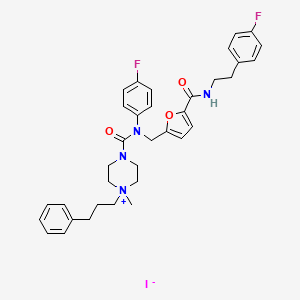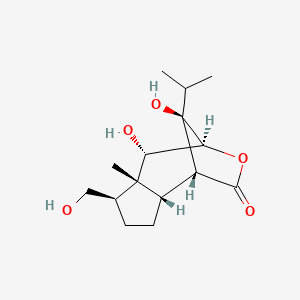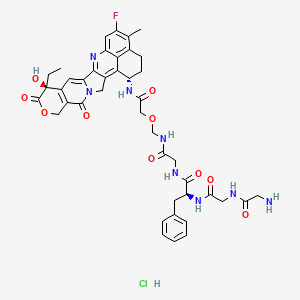
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) is a compound composed of a linker (Gly-Gly-Phe-Gly-NH-O-CO) and Exatecan. Exatecan is a DNA topoisomerase I inhibitor, which is used in cancer research. This compound is primarily used to prepare antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the conjugation of the linker Gly-Gly-Phe-Gly-NH-O-CO with Exatecan. The specific reaction conditions and steps are proprietary and typically involve multiple stages of organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
科学研究应用
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of ADCs and other complex molecules.
Biology: Studied for its effects on cellular processes and DNA topoisomerase I inhibition.
Medicine: Investigated for its potential as a targeted cancer therapy, particularly in the form of ADCs.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications .
作用机制
The mechanism of action of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The linker allows for targeted delivery of Exatecan to cancer cells when used in ADCs, enhancing its therapeutic efficacy .
相似化合物的比较
Similar Compounds
Deruxtecan: Another ADC cytotoxin with a similar mechanism of action.
Exatecan mesylate dihydrate: A derivative of Exatecan used in similar applications
Uniqueness
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan is unique due to its specific linker composition, which allows for precise targeting and delivery in ADCs. This enhances its therapeutic potential and reduces off-target effects compared to other similar compounds .
属性
分子式 |
C42H46ClFN8O10 |
|---|---|
分子量 |
877.3 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C42H45FN8O10.ClH/c1-3-42(59)26-12-31-38-24(17-51(31)40(57)25(26)18-61-41(42)58)37-28(10-9-23-21(2)27(43)13-29(50-38)36(23)37)48-35(55)19-60-20-47-33(53)15-46-39(56)30(11-22-7-5-4-6-8-22)49-34(54)16-45-32(52)14-44;/h4-8,12-13,28,30,59H,3,9-11,14-20,44H2,1-2H3,(H,45,52)(H,46,56)(H,47,53)(H,48,55)(H,49,54);1H/t28-,30-,42-;/m0./s1 |
InChI 键 |
TVQVPAWTGTVHQV-SQLCOBTASA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


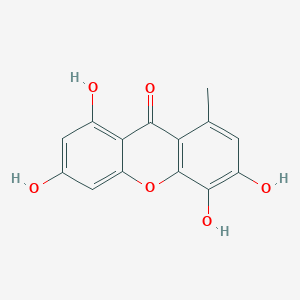
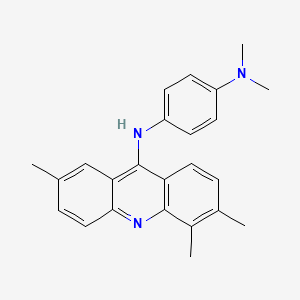
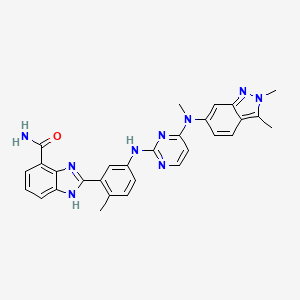



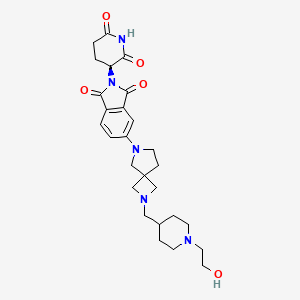
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

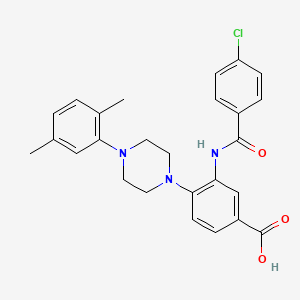
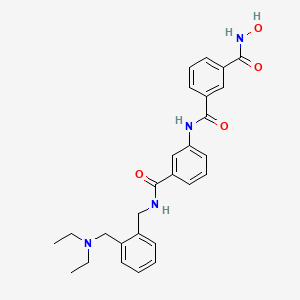
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
